Dimaprit

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

DIMAPRIT puede sintetizarse mediante la reacción de 3-(dimetilamino)propilamina con tiourea en condiciones controladas . La reacción generalmente implica calentar los reactivos en un solvente adecuado, como el etanol, a temperaturas elevadas para facilitar la formación del producto deseado .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y solventes de grado industrial, con un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

DIMAPRIT experimenta diversas reacciones químicas, que incluyen:

Oxidación: This compound puede oxidarse para formar los sulfoxidos y sulfonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados de amina correspondientes.

Sustitución: Las reacciones de sustitución que involucran nucleófilos pueden conducir a la formación de varios derivados sustituidos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan comúnmente.

Sustitución: Los nucleófilos como los haluros y las aminas a menudo se emplean en reacciones de sustitución.

Principales Productos Formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de amina.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Neuropharmacology

Dimaprit has been extensively studied for its effects on the somatostatinergic system in the rat brain. A notable study demonstrated that administration of this compound increased the number of somatostatin receptors in the frontoparietal cortex without altering their affinity constants. This suggests a potential role for this compound in modulating neuropeptide signaling pathways, which could have implications for treating neurological disorders.

Key Findings:

- Dosage: 20 µg/rat administered intracerebroventricularly.

- Results: Increased somatostatin receptor density (Table 1).

- Mechanism: this compound's action was reversible by cimetidine, indicating a specific interaction with H2 receptors .

| Parameter | Control | This compound | Cimetidine |

|---|---|---|---|

| Somatostatin Receptor Density | Baseline | Increased | Reversed |

| Adenylyl Cyclase Activity (Inhibition) | Standard | Increased inhibition | No effect |

Cardiovascular Research

This compound's effects on cardiovascular physiology have been documented across various animal models. Studies indicate that it can lower systemic arterial blood pressure and induce vasodilation, particularly in the femoral vascular bed.

Key Findings:

- Administration Route: Intravenous injection or continuous infusion.

- Effects Observed: Decreased peripheral vascular resistance, increased coronary and gastric blood flows (Table 2).

- Species Studied: Cats, dogs, rats, and rabbits .

| Species | Blood Pressure Change | Vasodilatory Effect |

|---|---|---|

| Cats | Decreased | Yes |

| Dogs | Decreased | Yes |

| Rats | Decreased | Yes |

| Rabbits | Decreased | Yes |

Histamine Receptor Studies

This compound serves as a valuable tool for understanding histamine receptor dynamics. Its application has elucidated the differential roles of H1 and H2 receptors in physiological responses.

Key Findings:

- This compound selectively activates H2 receptors, leading to distinct physiological outcomes compared to H1 receptor agonists.

- Studies show that this compound increases permeability across cerebral microvessels, highlighting its role in vascular biology .

Case Study 1: Modulation of Somatostatin Receptors

A study conducted by Puebla and Arilla (1996) investigated the effects of this compound on somatostatin receptors in rats. The results indicated that this compound significantly increased receptor density without affecting binding affinity, suggesting its potential as a therapeutic agent in disorders involving somatostatin dysregulation .

Case Study 2: Cardiovascular Effects

In a controlled experiment on anesthetized cats, this compound was administered intravenously. The results showed a consistent decrease in arterial blood pressure across all test subjects, attributed to reduced peripheral vascular resistance. This study underscores this compound's utility in cardiovascular research and potential therapeutic applications for hypertension .

Mecanismo De Acción

DIMAPRIT ejerce sus efectos uniéndose selectivamente a los receptores de histamina H2, que son receptores acoplados a proteínas G involucrados en varios procesos fisiológicos . Una vez unido, this compound activa estos receptores, lo que lleva a la producción de monofosfato de adenosina cíclico (cAMP) y la posterior activación de las vías de señalización posteriores . Esto da como resultado varios efectos biológicos, incluida la mayor secreción de ácido gástrico y la modulación de las respuestas inmunitarias .

Comparación Con Compuestos Similares

Compuestos Similares

Nordimaprit: Un análogo estructural de this compound con propiedades agonistas de los receptores de histamina similares.

Clobenpropit: Otro análogo de la histamina que actúa como un potente antagonista del receptor H3.

Unicidad de this compound

This compound es único debido a su alta selectividad para los receptores de histamina H2, lo que lo convierte en una herramienta valiosa en la investigación centrada en estos receptores . Su capacidad para imitar los efectos de la histamina mientras se dirige selectivamente a los receptores H2 lo diferencia de otros análogos de la histamina .

Actividad Biológica

Dimaprit, a selective histamine H2 receptor agonist, has been the subject of various studies examining its biological activity and pharmacological effects. This article synthesizes findings from multiple research sources, highlighting this compound's mechanisms of action, physiological effects, and potential therapeutic applications.

This compound primarily acts as an agonist for the H2 histamine receptors, which are G-protein coupled receptors involved in various physiological processes, including gastric acid secretion and modulation of neurotransmitter release. Research indicates that this compound enhances the somatostatin receptor system in the rat frontoparietal cortex, suggesting its influence on neurochemical pathways related to cognition and pain perception .

Key Findings on this compound's Mechanism:

- Increased Somatostatin Receptors : Administration of this compound increased the number of somatostatin (SS) receptors without altering their affinity, indicating a potential role in modulating neurotransmitter systems .

- Effect on AC Activity : this compound treatment resulted in a significant increase in SS-mediated inhibition of adenylate cyclase (AC) activity, which is crucial for cellular signaling pathways .

- Histamine Interaction : The interaction between histamine and SS suggests that this compound may mediate some neurotransmitter effects through histaminergic pathways .

Physiological Effects

This compound exhibits various physiological effects across different organ systems. Notably, it has been shown to induce relaxation in smooth muscle tissues and affect blood pressure regulation.

Summary of Physiological Effects:

- Tracheal Muscle Relaxation : this compound and other H2 agonists caused relaxation of isolated cat tracheal muscle contracted by acetylcholine or serotonin, indicating its potential use in respiratory conditions .

- Kidney Function : In isolated perfused rabbit kidneys, this compound produced a decrease in perfusion pressure and urine flow without rapid tachyphylaxis, distinguishing it from other H2 agonists like impromidine .

- Gastric Acid Secretion : While it induces gastric acid secretion through H2 receptor activation, its net effect can vary based on receptor interactions and physiological context .

Research Studies and Data Tables

Several studies have quantitatively assessed this compound's effects on various biological systems. Below is a summary table showcasing key experimental results.

| Study | Model | Dose/Concentration | Effect Observed |

|---|---|---|---|

| Puebla et al. (1995) | Rat Frontoparietal Cortex | 20 µg/rat ICV | Increased somatostatin receptor numbers |

| Comparative Study (2000) | Isolated Rabbit Kidney | Variable | Decreased perfusion pressure and urine flow |

| Pharmacological Reference (2024) | Various Tissues | Equimolar with histamine | Relaxation of tracheal muscle; modulation of gastric acid secretion |

Case Studies

Research has also explored the therapeutic implications of this compound. A notable case study examined its effects on neurochemical modulation in animal models, demonstrating the compound's potential role in treating conditions related to neurotransmitter imbalances.

Example Case Study:

Propiedades

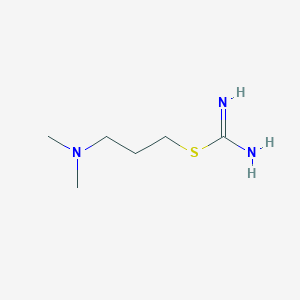

IUPAC Name |

3-(dimethylamino)propyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3S/c1-9(2)4-3-5-10-6(7)8/h3-5H2,1-2H3,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHQOJYVQUNWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCSC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23256-33-9 (di-hydrochloride) | |

| Record name | Dimaprit | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065119893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0037154 | |

| Record name | Dimaprit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65119-89-3 | |

| Record name | 3-(Dimethylamino)propyl carbamimidothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65119-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimaprit | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065119893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimaprit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMAPRIT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZQ699148P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.